molecular formula C14H13ClN2O2 B1491905 Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate CAS No. 2098113-07-4

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Cat. No.: B1491905
CAS No.: 2098113-07-4
M. Wt: 276.72 g/mol
InChI Key: MDIBJRZSBPEUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate is a pyridazine derivative characterized by a chlorinated pyridazine core substituted with an o-tolyl (2-methylphenyl) group at position 6 and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIBJRZSBPEUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound forms hydrogen bonds with specific proteins, influencing their structure and function.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound can alter gene expression, leading to changes in protein synthesis and cellular metabolism. For example, it may upregulate or downregulate genes involved in cell proliferation, apoptosis, and differentiation. These effects can have significant implications for cellular function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic activity. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Biological Activity

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound exhibits significant biochemical interactions, particularly its inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition suggests potential applications in treating neurodegenerative diseases where acetylcholine signaling is disrupted. The compound's structure allows it to interact with various enzymes and proteins, influencing key cellular processes.

Cellular Effects

The compound demonstrates notable effects on different cell types. Research indicates that it can modulate cell signaling pathways , particularly those associated with neurotransmitter activity. It has been observed to influence cellular responses to stimuli, potentially affecting neuronal communication and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific sites on target enzymes, leading to either inhibition or activation of their functions. The presence of the chlorinated group enhances its reactivity, which may contribute to its biological activity by promoting stronger interactions with active sites on enzymes.

In Vitro Studies

In laboratory settings, this compound has been tested against various biological targets. For instance, studies have shown its efficacy as an antimicrobial agent , demonstrating activity against certain bacterial strains. The compound's ability to inhibit bacterial growth suggests potential for development as a novel antibiotic.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of pyridazine derivatives, including this compound. Modifications in the substituents at different positions have been shown to enhance biological potency. For example, altering the o-tolyl group can significantly affect the compound's interaction with biological targets, thereby influencing its overall efficacy .

Data Tables

Property Value
Molecular Formula C13H12ClN3O2
Molecular Weight 265.70 g/mol
AChE Inhibition IC50 72 nM
Antimicrobial Activity Effective against E. coli and S. aureus

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate, the following structurally related pyridazine and pyridine derivatives are compared:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Positions 3, 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Cl, 6-(2-methylphenyl) C₁₄H₁₃ClN₂O₂ ~276.7 (estimated) Hypothesized CNS activity N/A
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 3-Cl, 6-(2-methoxyphenyl) C₁₄H₁₃ClN₂O₃ 292.72 Discontinued (exact use unspecified)
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate 3-Cl, 6-cyclopropyl C₁₀H₁₁ClN₂O₂ 226.66 Research compound (no specified bioactivity)
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-CF₃, 6-oxo, 1-(3-Cl-phenyl) C₁₄H₁₀ClF₃N₂O₃ 346.69 Potential enzyme inhibition (structural similarity to trifluoromethylated analogs)
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Pyridine core with Cl, formyl C₉H₁₂ClNO₃ 217.65 Intermediate in heterocyclic synthesis

Key Observations

Substituent Effects on Bioactivity: The o-tolyl group (2-methylphenyl) in the target compound may enhance lipophilicity compared to analogs like the 2-methoxyphenyl derivative . This could influence membrane permeability and CNS penetration, as seen in related pyridazine derivatives with aryl substituents .

Synthetic Pathways :

  • Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (analogous to the target compound) is synthesized via cyclization with hydrazines, yielding pyrazolo[3,4-c]pyridazine derivatives with demonstrated CNS effects .
  • Propargylation (e.g., compound 5 in ) highlights alternative routes for introducing alkynyl groups, which are absent in the target compound but critical for diversifying pharmacological profiles.

Cyclopropyl-substituted analogs (e.g., ) exhibit reduced steric bulk, which may favor synthetic accessibility but limit π-π stacking interactions in receptor binding.

Pharmacological Gaps :

  • While ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate derivatives show CNS activity , direct evidence for the o-tolyl variant is lacking. Comparative studies are needed to evaluate substituent-dependent efficacy.

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

A representative synthetic route is as follows:

  • Nucleophilic substitution on 3,6-dichloropyridazine :

    • React 3,6-dichloropyridazine with o-tolyl nucleophile or organometallic reagents under controlled temperature (0–50°C) in polar aprotic solvents such as DMF or dichloromethane.
    • Catalysts such as trifluoroacetic acid may be used to improve reaction rates and yields.
  • Cyclization and ring closure :

    • Formation of the pyridazine ring system may involve hydrazine derivatives reacting with chlorinated pyridazine intermediates.
    • Reaction conditions are optimized to favor selective substitution at position 6.
  • Esterification :

    • Introduction of the ethyl carboxylate group at position 4 can be achieved by esterification of the corresponding acid or direct incorporation during ring formation.
    • Solvents such as ethanol or ethyl acetate are used, sometimes with acid catalysts.
  • Purification :

    • The crude product is purified by recrystallization (e.g., from acetonitrile) or chromatographic techniques.
    • Final drying and characterization ensure purity above 99% by HPLC.

Industrial Scale Considerations

  • Continuous flow reactors or batch processes are employed depending on production scale.
  • Choice of solvents and catalysts is critical to optimize yield, reaction time, and environmental impact.
  • Safety protocols include use of PPE, fume hoods, and proper waste disposal due to chlorinated intermediates.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Notes
1 Nucleophilic aromatic substitution 3,6-Dichloropyridazine + o-tolyl nucleophile DMF, DCM 0–50°C Catalyst: trifluoroacetic acid
2 Cyclization Hydrazine derivatives Toluene or polar aprotic solvents Reflux or controlled heating Selective substitution at position 6
3 Esterification Acid intermediate + ethanol Ethanol, ethyl acetate Room temp to reflux Acid catalyst may be used
4 Purification Recrystallization Acetonitrile Ambient Yields >85%, purity >99% by HPLC

Analytical Techniques for Confirmation

Research Findings and Comparative Analysis

  • The chloro group at position 3 enhances reactivity and biological interaction.
  • The o-tolyl substituent increases lipophilicity, potentially improving membrane permeability.
  • Modifications at position 6 (e.g., varying aryl groups) significantly influence biological activity and synthetic accessibility.
  • The ester group at position 4 is crucial for solubility and further functionalization.

Summary Table of Key Properties and Synthesis Data

Property/Parameter Value/Details
Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
Key Starting Material 3,6-Dichloropyridazine
Typical Solvents DMF, dichloromethane, toluene, ethanol
Catalysts Trifluoroacetic acid, acid catalysts for esterification
Reaction Temperature Range 0–50°C (substitution), reflux (cyclization)
Purity >99% (HPLC)
Yield Typically 85%–90% depending on scale and optimization

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate?

The synthesis typically involves multi-step reactions, such as coupling pyridazine derivatives with substituted aromatic rings. For example, a related pyridazine compound is synthesized via nucleophilic substitution using 3,6-dichloropyridazine and ethyl hydrazinecarboxylate under reflux in toluene, followed by cyclization or functionalization steps . Reaction optimization may include solvent choice (e.g., dichloromethane or DMF), temperature control (0–50°C), and catalysts like trifluoroacetic acid to improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming molecular connectivity and substituent positions. Mass Spectrometry (MS) validates the molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like esters and chlorides. Complementary techniques such as X-ray crystallography (using SHELX or ORTEP software) provide definitive structural confirmation .

Q. What safety protocols are essential when handling this compound?

Key protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal: Segregate hazardous waste (e.g., chlorinated byproducts) and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and proposed structures?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

  • X-ray Crystallography : Resolve ambiguities using SHELXL for refinement and ORTEP-3 for visualizing electron density maps .
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .

Q. What factors should be considered when optimizing reaction conditions for synthesizing derivatives?

Critical parameters include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyridazine derivatives .
  • Catalysts : Acidic conditions (e.g., trifluoroacetic acid) facilitate cyclization in heterocyclic systems .
  • Temperature : Controlled heating (e.g., 50–80°C) minimizes side reactions while ensuring completion .

Q. How can in silico modeling predict reactivity and guide the design of novel derivatives?

Computational tools include:

  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

Q. What strategies validate the biological activity and mechanism of action of this compound?

Methodological approaches involve:

  • In Vitro Assays : Screen for anti-inflammatory or neuroprotective activity using cell lines (e.g., microglia or neuronal models) .
  • Analytical Techniques : Quantify metabolic stability via HPLC or LC-MS to assess pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.